molecular formula C15H12FN3O B2441287 1-(3-fluorophenyl)-3-(1H-indol-3-yl)urea CAS No. 941879-10-3

1-(3-fluorophenyl)-3-(1H-indol-3-yl)urea

Cat. No. B2441287
CAS RN: 941879-10-3
M. Wt: 269.279
InChI Key: FMHOUEMZYHKTBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorophenyl)-3-(1H-indol-3-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FIIN-3, and it belongs to the class of kinase inhibitors. In recent years, researchers have been exploring the synthesis, mechanism of action, biochemical and physiological effects, and future directions of this compound.

Scientific Research Applications

Pharmacological Activities

A significant area of interest lies in the pharmacological properties of compounds structurally related to 1-(3-fluorophenyl)-3-(1H-indol-3-yl)urea. For instance, derivatives of unsymmetrical ureas have been prepared and evaluated as serotonin (5-HT) reuptake inhibitors with 5-HT(1B/1D) antagonistic activities, a promising approach toward efficient antidepressants. These compounds have shown potential in enhancing serotonergic neurotransmission, which could lead to more effective treatments for depression (Matzen et al., 2000).

Chemical Interactions and Sensing

Research into the nature of urea-fluoride interaction has provided insights into the potential for hydrogen bonding and proton transfer mechanisms, highlighting the chemical versatility and reactivity of urea derivatives (Boiocchi et al., 2004). Moreover, urea subunits, as part of various pharmaceuticals' core structure, have been explored for their use in molecular imaging, particularly in the synthesis of VEGFR-2/PDGFR dual inhibitors as potential PET biomarkers, indicating a growing need for a general labeling methodology of urea-containing pharmacophores (Ilovich et al., 2008).

Fluorescent Dyes and Biomolecular Imaging

The transformation of urea derivatives into fluorescent dyes and their application in biomolecular imaging is another fascinating area. Boranil fluorophore derivatives have been successfully converted to amide, imine, urea, and thiourea derivatives, which exhibit strong luminescence, demonstrating their potential in labeling experiments and imaging applications (Frath et al., 2012).

Antimicrobial Activities

Further extending the scope of its applications, some N-alkyl substituted urea derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, indicating that modifications to the urea structure can significantly impact its antimicrobial properties (Zheng et al., 2010).

properties

IUPAC Name

1-(3-fluorophenyl)-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O/c16-10-4-3-5-11(8-10)18-15(20)19-14-9-17-13-7-2-1-6-12(13)14/h1-9,17H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHOUEMZYHKTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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